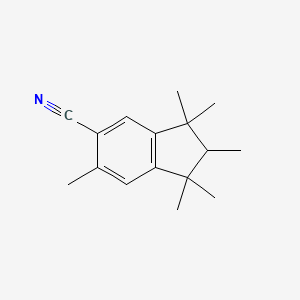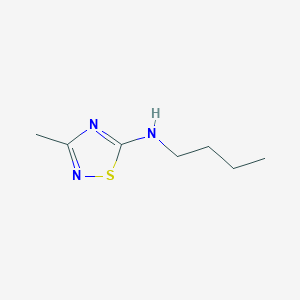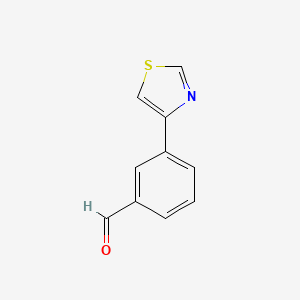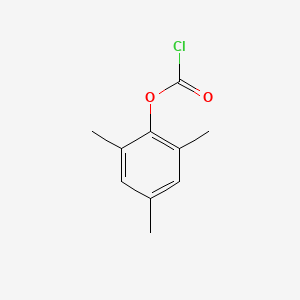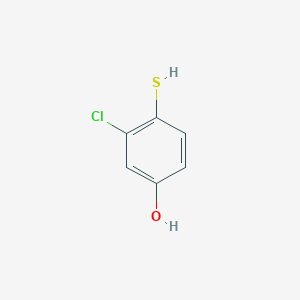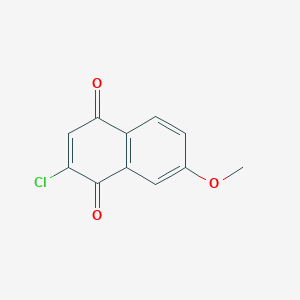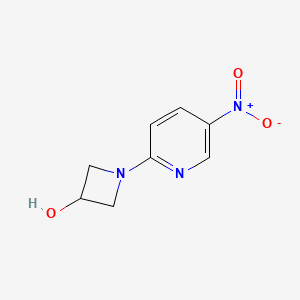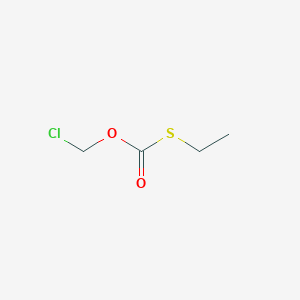
O-(Chloromethyl) S-ethyl carbonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a chloromethyl group attached to an oxygen atom and an ethyl group attached to a sulfur atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(Chloromethyl) S-ethyl carbonothioate typically involves the reaction of chloromethyl chloroformate with sodium ethyl thiolate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
ClCH2OCOCl+NaSC2H5→ClCH2OCOSC2H5+NaCl
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
O-(Chloromethyl) S-ethyl carbonothioate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted carbonothioates.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
O-(Chloromethyl) S-ethyl carbonothioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(Chloromethyl) S-ethyl carbonothioate involves its interaction with nucleophiles, leading to the formation of substituted products. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. The sulfur atom can participate in oxidation and reduction reactions, leading to the formation of various sulfur-containing products.
Comparison with Similar Compounds
Similar Compounds
O-chloromethyl S-methyl carbonothioate: Similar in structure but with a methyl group instead of an ethyl group.
O-chloromethyl S-propyl carbonothioate: Similar in structure but with a propyl group instead of an ethyl group.
O-chloromethyl S-butyl carbonothioate: Similar in structure but with a butyl group instead of an ethyl group.
Uniqueness
O-(Chloromethyl) S-ethyl carbonothioate is unique due to its specific combination of a chloromethyl group and an ethyl group attached to a carbonothioate moiety. This unique structure imparts specific reactivity and properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C4H7ClO2S |
|---|---|
Molecular Weight |
154.62 g/mol |
IUPAC Name |
chloromethyl ethylsulfanylformate |
InChI |
InChI=1S/C4H7ClO2S/c1-2-8-4(6)7-3-5/h2-3H2,1H3 |
InChI Key |
JPCDQCQGUMTOBH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


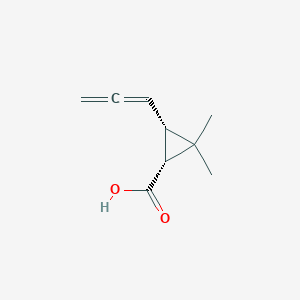
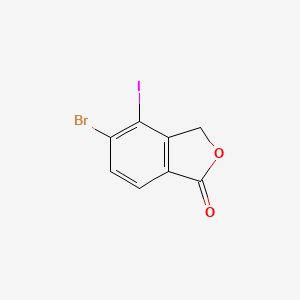
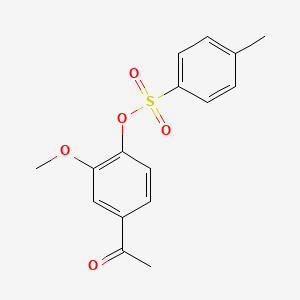
![8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde](/img/structure/B8692674.png)
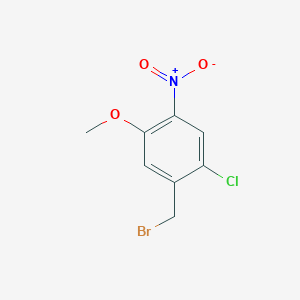
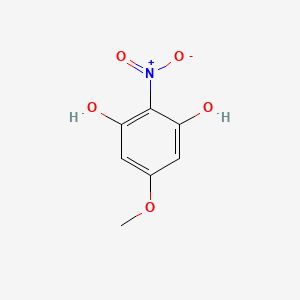
![N-[(4-Hydroxyphenyl)methyl]formamide](/img/structure/B8692710.png)
